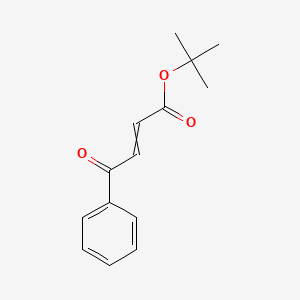

Tert-butyl 4-oxo-4-phenylbut-2-enoate

Description

Properties

CAS No. |

88098-04-8 |

|---|---|

Molecular Formula |

C14H16O3 |

Molecular Weight |

232.27 g/mol |

IUPAC Name |

tert-butyl 4-oxo-4-phenylbut-2-enoate |

InChI |

InChI=1S/C14H16O3/c1-14(2,3)17-13(16)10-9-12(15)11-7-5-4-6-8-11/h4-10H,1-3H3 |

InChI Key |

CASHMVYHMILDBE-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)C=CC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- However, this bulk enhances stereochemical control in asymmetric catalysis .

- Fluorinated Derivatives: The trifluoroethyl group in Compound 45 (Table 1) is electron-withdrawing, increasing electrophilicity at the carbonyl carbon, which may accelerate nucleophilic additions compared to non-fluorinated analogs .

- Amide vs. Ester : The amide derivative (Compound ) exhibits reduced electrophilicity due to resonance stabilization, limiting its utility in reactions requiring electrophilic carbonyls (e.g., Friedel-Crafts) but making it suitable for peptide couplings.

Reactivity and Catalytic Performance

Table 2: Reactivity in Friedel-Crafts Alkylation

Analysis :

- The tert-butyl ester’s steric bulk likely enhances enantioselectivity by stabilizing chiral catalyst-substrate complexes, whereas smaller esters (e.g., methyl) may offer higher reactivity but poorer stereocontrol .

- Zr(OtBu)₄ leverages the tert-butyl group’s compatibility with the catalyst’s tert-butoxide ligands, suggesting tailored catalyst design for specific esters .

Q & A

Q. Q. What are the decomposition products of tert-butyl 4-oxo-4-phenylbut-2-enoate under oxidative conditions?

- Methodological Answer : Expose the compound to H₂O₂ (3% in MeOH) or Fenton’s reagent (Fe²⁺/H₂O₂). Analyze products via LC-MS/MS:

- Major Products : 4-Phenylbut-2-enoic acid (m/z 163.06 [M-H]⁻) and tert-butyl alcohol.

- Minor Products : Epoxides or hydroxylated derivatives. Use radical scavengers (e.g., BHT) to confirm free-radical pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.